ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-ethoxybenzamido group at position 4, a 2-methylphenyl group at position 1, and an ethyl ester at position 2. Its structural complexity arises from the interplay of electron-donating (e.g., methyl, ethoxy) and hydrogen-bonding (amide) substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 4-[(2-ethoxybenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-19-13-9-7-11-16(19)22(28)24-17-14-20(27)26(18-12-8-6-10-15(18)3)25-21(17)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUGMFRQERQNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 941885-89-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on a review of diverse scientific literature.
- Molecular Formula : C23H23N3O5
- Molecular Weight : 421.4458 g/mol
- SMILES Notation : CCOC(=O)c1nn(c(=O)cc1NC(=O)c1ccccc1OCC)c1ccc(cc1)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway includes the formation of the pyridazine ring and subsequent modifications to introduce the ethoxybenzamido and methylphenyl substituents. Specific reaction conditions and reagents are crucial for optimizing yield and purity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with a GI50 value indicating effective growth inhibition.
- MDA-MB-468 (triple-negative breast cancer) : Showed enhanced selectivity and potency compared to standard treatments like gefitinib.
The mechanism underlying its antitumor activity may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of EGFR Signaling : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in various cancers.
- Induction of Apoptosis : It may promote apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound could interfere with cell cycle progression, particularly at the G1/S transition.
Study 1: Cytotoxic Evaluation
In a study evaluating a series of pyridazine derivatives, this compound was assessed for its cytotoxic effects against breast cancer cell lines. The results indicated that this compound displayed a potent inhibitory effect on MDA-MB-468 cells with a GI50 value significantly lower than that of gefitinib, suggesting a promising alternative treatment strategy for resistant breast cancers .
Study 2: Synergistic Effects
Another study investigated the synergistic effects of this compound when combined with other chemotherapeutic agents. The combination treatments showed enhanced efficacy in inhibiting tumor growth compared to monotherapies, highlighting its potential role in combination therapy regimens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with ethyl pyridazine carboxylates reported in and , which vary in substituents at positions 1, 4, and 3. Key differences include:
Substituent Diversity: Position 1: The target compound features a 2-methylphenyl group, whereas analogs in have substituents such as 3-chlorophenyl, 4-hydroxyphenyl, or 4-nitrophenyl. Ortho-substituted phenyl groups (e.g., 2-methylphenyl) may sterically hinder rotational freedom compared to para-substituted variants . Position 4: The 2-ethoxybenzamido group introduces hydrogen-bonding capability, contrasting with cyano or methyl groups in analogs (e.g., compounds 12b–12g in ). This amide functionality could enhance solubility or target binding compared to non-polar substituents.
Physicochemical Properties
A comparative analysis of melting points and yields from reveals trends influenced by substituent chemistry:
- Melting Points : The hydroxyl-substituted 12d exhibits the highest melting point (220–223°C), attributed to intermolecular hydrogen bonding. The target compound’s 2-ethoxybenzamido group may similarly enhance intermolecular interactions, though steric effects from the ortho-methyl group could offset this.
- Yields : Electron-donating groups (e.g., 4-methoxyphenyl in 12e) correlate with higher yields (81–95%), whereas electron-withdrawing groups (e.g., nitro in 12g) reduce yields (40–50%). The target compound’s synthesis may face challenges due to steric hindrance from the 2-methylphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
